molecular formula C11H8F4O B14763671 Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone

Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone

Katalognummer: B14763671
Molekulargewicht: 232.17 g/mol
InChI-Schlüssel: FEMYDJUYVWHIRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone is a chemical compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone typically involves the reaction of cyclopropyl ketones with fluorinated aromatic compounds. One common method includes the use of cyclopropyl bromide and 2-fluoro-5-(trifluoromethyl)benzoyl chloride under specific reaction conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone can be compared with other fluorinated aromatic ketones, such as:

Eigenschaften

Molekularformel

C11H8F4O

Molekulargewicht

232.17 g/mol

IUPAC-Name

cyclopropyl-[2-fluoro-5-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C11H8F4O/c12-9-4-3-7(11(13,14)15)5-8(9)10(16)6-1-2-6/h3-6H,1-2H2

InChI-Schlüssel

FEMYDJUYVWHIRW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)C2=C(C=CC(=C2)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.